molecular formula C24H24N2O3S B11668316 2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11668316
M. Wt: 420.5 g/mol
InChI Key: DIGVSXGNRJKUCA-UHFFFAOYSA-N
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Description

2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzamido group, an ethoxyphenyl group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core through cyclization reactions. This can be achieved by reacting a suitable thiophene derivative with an appropriate cyclizing agent under controlled conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced through an amidation reaction. This involves reacting the benzothiophene core with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a nucleophilic substitution reaction. This step involves reacting the intermediate compound with 2-ethoxyphenyl bromide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzamido-N-(2-(thiophen-2-yl)ethyl)oxazole-4-carboxamide.
  • 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide.
  • 2-benzamido-N-(2-hydroxyethyl)-4,5-dimethylthiophene-3-carboxamide.

Uniqueness

Compared to similar compounds, 2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique structural features, such as the ethoxyphenyl group and the tetrahydrobenzothiophene core. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-2-29-19-14-8-7-13-18(19)25-23(28)21-17-12-6-9-15-20(17)30-24(21)26-22(27)16-10-4-3-5-11-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,25,28)(H,26,27)

InChI Key

DIGVSXGNRJKUCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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